8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
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Overview
Description
®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, a chloro-hydroxyethyl side chain, and a benzo[b][1,4]oxazinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[b][1,4]oxazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the oxazinone core.
Addition of the chloro-hydroxyethyl side chain: This can be accomplished through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group or a hydrogen atom.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chloro group would yield a hydroxyl group or a hydrogen atom.
Scientific Research Applications
Chemistry
In chemistry, ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-8-(2-chloroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the hydroxyl group on the ethyl side chain.
6-(Benzyloxy)-8-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chloro group on the ethyl side chain.
6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: The racemic mixture of the compound.
Uniqueness
®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific stereochemistry and the presence of both chloro and hydroxyl groups on the ethyl side chain. This combination of features allows for distinct interactions with molecular targets and unique chemical reactivity.
Properties
Molecular Formula |
C17H16ClNO4 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16ClNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7,15,20H,8-10H2,(H,19,21) |
InChI Key |
XEOFGWFROZZMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(CCl)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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